molecular formula C11H10N2O4 B159501 2-(2,3-Dioxo-3,4-dihydroquinoxalin-1(2H)-yl)propanoic acid CAS No. 137689-96-4

2-(2,3-Dioxo-3,4-dihydroquinoxalin-1(2H)-yl)propanoic acid

Cat. No.: B159501
CAS No.: 137689-96-4
M. Wt: 234.21 g/mol
InChI Key: NUDMTQSXCGAGHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-Dioxo-3,4-dihydroquinoxalin-1(2H)-yl)propanoic acid is a quinoxaline derivative. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dioxo-3,4-dihydroquinoxalin-1(2H)-yl)propanoic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method might involve the reaction of a quinoxaline derivative with a carboxyethylating agent in the presence of a catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dioxo-3,4-dihydroquinoxalin-1(2H)-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to quinoxaline-2,3-dione derivatives.

    Reduction: Formation of dihydroquinoxaline derivatives.

    Substitution: Introduction of different functional groups at specific positions on the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Utilizing halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline-2,3-dione derivatives, while substitution reactions could introduce various functional groups onto the quinoxaline ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Possible applications in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,3-Dioxo-3,4-dihydroquinoxalin-1(2H)-yl)propanoic acid would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline-2,3-dione: A closely related compound with similar structural features.

    1-carboxyethylquinoxaline: Another derivative with a carboxyethyl group but differing in the position or oxidation state.

Uniqueness

2-(2,3-Dioxo-3,4-dihydroquinoxalin-1(2H)-yl)propanoic acid is unique due to its specific substitution pattern and potential biological activities. Its distinct chemical structure may confer unique properties compared to other quinoxaline derivatives, making it a valuable compound for research and development.

Properties

CAS No.

137689-96-4

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

2-(2,3-dioxo-4H-quinoxalin-1-yl)propanoic acid

InChI

InChI=1S/C11H10N2O4/c1-6(11(16)17)13-8-5-3-2-4-7(8)12-9(14)10(13)15/h2-6H,1H3,(H,12,14)(H,16,17)

InChI Key

NUDMTQSXCGAGHU-UHFFFAOYSA-N

SMILES

CC(C(=O)O)N1C2=CC=CC=C2NC(=O)C1=O

Canonical SMILES

CC(C(=O)O)N1C2=CC=CC=C2NC(=O)C1=O

Synonyms

1(2H)-Quinoxalineacetic acid, 3,4-dihydro--alpha--methyl-2,3-dioxo-

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.5 g (7.1 mmol) N-carboxyethyl-2-nitroaniline was dissolved in 50 ml ethanol and the solution was hydroqenated at atm. pressure by using 5% Pd/C (100 mg) as a catalyst. The reaction mixture was filtered and evaporated. 50 ml 4N hydrochloric acid and 1.6 g (13 mmol) oxalic acid dihydrate was added, and the reaction mixture was refluxed for 2 h. After cooling to 25° C. the precipitate was filtered off, washed with water and ethanol to give 0.4 g (24%) 1-carboxyethylquinoxaline-2,3(1H,4H)-dione. M.p. >300° C. 1H-NMR (DMSO-d6): 12.0 (1H, broad s), 7.2 (4H, m), 4.3 (2H, t), 2.6 (2H, t).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
1.6 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mg
Type
catalyst
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.